2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate
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Overview
Description
2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate is a complex organic compound characterized by the presence of phenyl and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-thiophenecarboxylic acid with 2-phenyl-2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl acetate
- 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl benzoate
- 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 3-thiophenecarboxylate
Uniqueness
Compared to similar compounds, 2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate exhibits unique properties due to the presence of two thiophene rings, which enhance its electronic and steric characteristics. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
[2-phenyl-2-(thiophene-2-carbonylamino)ethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c20-17(15-8-4-10-23-15)19-14(13-6-2-1-3-7-13)12-22-18(21)16-9-5-11-24-16/h1-11,14H,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVZCFJSVLKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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